molecular formula C34H70O9 B1616687 Octaethylene glycol octadecyl ether CAS No. 13149-87-6

Octaethylene glycol octadecyl ether

Cat. No.: B1616687
CAS No.: 13149-87-6
M. Wt: 622.9 g/mol
InChI Key: WPXCYCTVMORDCF-UHFFFAOYSA-N
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Description

Octaethylene glycol octadecyl ether: is a nonionic surfactant widely used in various scientific and industrial applications. It is composed of an octadecyl (stearyl) group attached to a polyethylene glycol chain with eight ethylene glycol units. This compound is known for its excellent emulsifying, solubilizing, and wetting properties.

Mechanism of Action

Target of Action

Octaethylene glycol octadecyl ether, also known as Octaethylene glycol monododecyl ether (C12E8), is a nonionic surfactant . Its primary targets are membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell adhesion .

Mode of Action

The compound interacts with its targets by embedding itself in the lipid bilayer of cell membranes . This interaction alters the membrane’s properties, enabling the surfactant to solubilize membrane proteins . The resulting changes include the disruption of protein-protein interactions and the alteration of protein conformation .

Biochemical Pathways

It is known that the compound can affect the function of membrane proteins, which are involved in numerous biochemical pathways . For example, it has been used in studies to assess intestinal sodium transport mechanisms , indicating a potential effect on ion transport pathways .

Pharmacokinetics

As a surfactant, it is likely to have good bioavailability due to its ability to interact with biological membranes . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the structure and function of membrane proteins . For instance, it has been used in a mixed micellar assay for lipoxygenase acting at neutral pH and for functional reconstitution of influenza virus envelopes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its critical micelle concentration (CMC) is 8×10^-5 M at 25 °C , indicating that its surfactant properties are temperature-dependent . Other factors, such as pH and ionic strength, may also affect its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octaethylene glycol octadecyl ether is typically synthesized through the ethoxylation of octadecanol (stearyl alcohol). The process involves the reaction of octadecanol with ethylene oxide in the presence of a catalyst, usually a base such as potassium hydroxide. The reaction conditions include controlled temperature and pressure to ensure the desired degree of ethoxylation.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar ethoxylation process but on a larger scale. The reaction is carried out in a reactor equipped with temperature and pressure control systems. The product is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Octaethylene glycol octadecyl ether primarily undergoes reactions typical of ethers and alcohols. These include:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ether to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or tosylates can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of octadecanoic acid or octadecanal.

    Reduction: Formation of octadecanol.

    Substitution: Formation of various substituted ethers.

Scientific Research Applications

Chemistry: Octaethylene glycol octadecyl ether is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants and products. It is also employed in the synthesis of nanoparticles and as a phase transfer catalyst.

Biology: In biological research, this compound is used to solubilize membrane proteins and lipids. It is also utilized in the preparation of liposomes and other drug delivery systems.

Medicine: this compound is used in pharmaceutical formulations to improve the bioavailability of poorly soluble drugs. It is also employed in the development of topical formulations and transdermal delivery systems.

Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and dispersants. It is also used in the textile and cosmetic industries for its emulsifying properties.

Comparison with Similar Compounds

  • Hexaethylene glycol monododecyl ether
  • Nonaethylene glycol monododecyl ether
  • Decaethylene glycol monododecyl ether

Comparison: Octaethylene glycol octadecyl ether is unique due to its longer hydrophobic chain and higher degree of ethoxylation compared to similar compounds. This results in superior emulsifying and solubilizing properties, making it more effective in applications requiring strong surfactant action.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H70O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-36-21-23-38-25-27-40-29-31-42-33-34-43-32-30-41-28-26-39-24-22-37-20-18-35/h35H,2-34H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXCYCTVMORDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H70O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157070
Record name Octaethylene glycol octadecyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13149-87-6
Record name Octaethylene glycol octadecyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013149876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octaethylene glycol octadecyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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